Product packaging for Methyl 2-(3-aminopiperidin-1-yl)nicotinate(Cat. No.:)

Methyl 2-(3-aminopiperidin-1-yl)nicotinate

Cat. No.: B12998048
M. Wt: 235.28 g/mol
InChI Key: VDKDAKBIOYZJOU-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminopiperidin-1-yl)nicotinate is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O2 B12998048 Methyl 2-(3-aminopiperidin-1-yl)nicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-(3-aminopiperidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-17-12(16)10-5-2-6-14-11(10)15-7-3-4-9(13)8-15/h2,5-6,9H,3-4,7-8,13H2,1H3

InChI Key

VDKDAKBIOYZJOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCCC(C2)N

Origin of Product

United States

Contextualization Within Pyridine and Piperidine Heterocyclic Chemistry

Methyl 2-(3-aminopiperidin-1-yl)nicotinate is a hybrid structure, integrating two fundamental heterocyclic rings: pyridine (B92270) and piperidine (B6355638). The pyridine ring is an aromatic, six-membered ring containing one nitrogen atom, structurally analogous to benzene. drugbank.com This moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. youtube.com The nitrogen atom in the pyridine ring imparts distinct electronic properties and can act as a hydrogen bond acceptor, influencing the molecule's interactions with biological targets. youtube.com

Conversely, piperidine is a saturated six-membered heterocyclic amine. ajchem-a.com It is also a prevalent scaffold in a vast number of bioactive natural products and synthetic drugs. ajchem-a.com The hydrogenation of pyridine is a common method for producing piperidine. ajchem-a.com The presence of the piperidine ring introduces conformational flexibility, a key factor in the design of molecules intended to fit into specific protein binding sites.

The subject compound features a 3-aminopiperidin-1-yl group attached to the 2-position of a methyl nicotinate (B505614) core. Methyl nicotinate itself is the methyl ester of nicotinic acid (a form of vitamin B3) and is recognized for its use as a vasodilator. drugbank.com The linkage between the piperidine nitrogen and the pyridine ring at the ortho-position to the ester group creates a specific steric and electronic environment that could be exploited in further chemical modifications.

Table 1: Physicochemical Properties of Core Components

PropertyMethyl NicotinatePiperidine
Molecular Formula C₇H₇NO₂C₅H₁₁N
Molar Mass 137.14 g/mol 85.15 g/mol
Appearance White crystalline solidColorless liquid
Boiling Point 209 °C106 °C
Melting Point 39-42 °C-9 °C

Significance As a Chemical Building Block in Organic Synthesis and Medicinal Chemistry Research

While direct applications of Methyl 2-(3-aminopiperidin-1-yl)nicotinate are not widely reported, its structure suggests significant potential as a chemical building block. Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. mdpi.com

The compound possesses multiple reactive sites amenable to further synthetic transformations:

The primary amino group on the piperidine (B6355638) ring is a key nucleophile. It can readily participate in reactions such as acylation, alkylation, and arylation to introduce a wide variety of substituents. This functional handle is crucial for building libraries of related compounds for screening in drug discovery programs.

The methyl ester on the pyridine (B92270) ring can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the extension of the molecular scaffold and the introduction of different functional groups.

The pyridine ring itself can undergo various substitution reactions, although its reactivity is influenced by the existing substituents.

The combination of a substituted piperidine and a pyridine nucleus is a common feature in many biologically active compounds. For instance, the 3-aminopiperidine moiety is a key component of the highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin (B1675411), used in the treatment of type 2 diabetes. nih.gov Although the core structure differs, the presence of this specific piperidine derivative highlights its value in medicinal chemistry.

Overview of Current Research Trajectories and Academic Relevance

Established Synthetic Routes for this compound

The assembly of the this compound scaffold is typically achieved through a convergent synthesis. The most common and established method involves the nucleophilic aromatic substitution (SNAr) reaction between an activated nicotinic acid ester and a suitable 3-aminopiperidine derivative. In this approach, a leaving group at the 2-position of the pyridine ring, such as a halogen (e.g., chlorine), is displaced by the secondary amine of the piperidine ring.

The reaction conditions for this coupling step are critical and often require a base to neutralize the acid generated during the reaction and a suitable solvent, which can range from polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to alcohols. The choice of protecting groups for the 3-amino functionality on the piperidine ring is also a key consideration to prevent side reactions and allow for regioselective N-arylation at the piperidine nitrogen.

Methyl Nicotinate (B505614) and its Activated Derivatives: Methyl nicotinate itself is readily synthesized via the esterification of nicotinic acid with methanol. chemicalbook.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is often performed under reflux conditions. chemicalbook.comorientjchem.org To facilitate the crucial SNAr reaction, methyl nicotinate must be activated at the 2-position. A common strategy is the conversion of a related precursor, 2-chloronicotinic acid, into its corresponding methyl ester, methyl 2-chloronicotinate. This activated intermediate is primed for reaction with the piperidine nucleophile. Alternative methods for preparing nicotinates include processes that avoid malodorous reagents like acrolein, improving industrial safety. google.com

3-Aminopiperidine Derivatives: The 3-aminopiperidine moiety is a chiral building block, and its synthesis in an enantiomerically pure form is crucial for applications where specific stereochemistry is required. Often, it is synthesized and used in a protected form, such as (R)-3-amino-1-Boc-piperidine, where the Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen. This intermediate is a precursor for various pharmaceutical compounds. beilstein-journals.org The synthesis of such protected piperidines can be achieved through various classical organic chemistry methods, including the resolution of racemic mixtures or synthesis from chiral pool starting materials. beilstein-journals.org

Functional Group Interconversions on the Nicotinate Moiety

The methyl nicotinate portion of the molecule is amenable to several classical functional group interconversions, primarily centered around the ester functionality.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common first step to enable further modifications, such as amide bond formation. The choice of reaction medium can influence the reaction rate. researchgate.net

Amide Formation: The carboxylic acid, generated via hydrolysis, can be coupled with a wide range of amines to form amide derivatives. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. ambeed.com Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). fishersci.co.ukucl.ac.uk The vast availability of primary and secondary amines allows for the introduction of a diverse array of substituents at this position. Catalytic methods for amide bond formation, using reagents like boric acid, are also gaining prominence as more sustainable alternatives to traditional stoichiometric activating agents. researchgate.net

Reaction Reagents/Conditions Product Functional Group Reference(s)
Ester HydrolysisNaOH (aq) or HCl (aq), heatCarboxylic Acid researchgate.net
Amide Coupling1. Carboxylic Acid, Amine 2. Coupling Agent (e.g., HATU, EDC) 3. Base (e.g., DIEA)Amide ambeed.comfishersci.co.uk

Regioselective and Stereoselective Modifications of the Piperidine Ring

The piperidine ring, particularly with its existing chiral center at C3, is a key target for modifications aimed at exploring the spatial arrangement of substituents.

Synthesizing enantiomerically enriched 3-substituted piperidines is a significant area of research, as these motifs are common in pharmaceuticals. nih.govacs.org Strategies often involve either the construction of the ring from chiral precursors or the stereoselective functionalization of a pre-existing ring. nih.govresearchgate.net For instance, Rh-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.orgorganic-chemistry.org Another approach involves the nucleophilic addition of organometallic reagents to activated pyridone derivatives, where a chiral auxiliary directs the stereochemical outcome. researchgate.net

Given the existing C3-amino group in the target molecule, modifications often focus on functionalizing the ring's C-H bonds. Palladium-catalyzed reductive Heck couplings, for example, have been employed to construct highly substituted piperidine rings with good stereocontrol. nih.gov

The presence of two distinct amine functionalities—the secondary amine within the piperidine ring and the primary amine at the C3 position—necessitates careful strategic planning to achieve regioselective modification. The primary amine is generally more nucleophilic and less sterically hindered than the ring's secondary amine. However, to prevent undesired side reactions and ensure that modifications occur at the intended location (either on the amine or elsewhere on the scaffold), one or both amino groups often require protection. rsc.orgacs.org

Protecting groups are temporarily installed to mask a reactive functional group. peptide.com The choice of protecting group is critical and is often guided by the concept of "orthogonal protection," where multiple protecting groups can be removed under different conditions without affecting each other. acs.org

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This group is widely used and is stable under a variety of conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA). peptide.comgoogle.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd). rsc.orggoogle.comsemanticscholar.org

Enzymatic cascades have been developed for the synthesis of Cbz-protected 3-aminopiperidine, highlighting the industrial relevance of having a selectively protected intermediate ready for subsequent coupling reactions. rsc.orgrsc.orgresearchgate.net The use of a protecting group, such as an imine formed from benzaldehyde, can also facilitate other transformations like Suzuki couplings on an adjacent part of the molecule. acs.org

Protecting Group Abbreviation Introduction Reagent Cleavage Condition Reference(s)
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Acid (e.g., TFA) peptide.comgoogle.com
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂/Pd) rsc.orggoogle.com

Late-Stage Functionalization and Molecular Editing of Related Bioactive Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications at a late step in a synthetic sequence. nih.govnih.govscispace.com This approach allows for the rapid diversification of complex molecules, such as pharmaceuticals or lead compounds, without the need for de novo synthesis. nih.govrsc.orgdigitellinc.com C-H functionalization, the direct conversion of a carbon-hydrogen bond into a carbon-functional group bond, is a cornerstone of LSF. nih.gov

For a scaffold like this compound, LSF would typically target the C-H bonds on the pyridine (nicotinate) ring or the piperidine ring. The pyridine ring is an electron-deficient heterocycle, and its functionalization often requires specific catalytic systems. The development of methods that can selectively modify one C-H bond in the presence of many others is a significant challenge and an active area of research. nih.gov

LSF methodologies are particularly well-suited for introducing key elements that can modulate the physicochemical and pharmacological properties of a molecule.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. Metal-free methods for the regioselective halogenation of heterocycles like quinolines have been developed using inexpensive reagents such as trihaloisocyanuric acid. rsc.org The halogenation of aromatic rings is often directed by the existing substituents. libretexts.org For electron-rich heteroaromatic systems, ring bromination can sometimes occur preferentially over other potential reaction sites. researchgate.net

Oxygen Introduction (Hydroxylation): The installation of hydroxyl groups can improve solubility and provide new points for further derivatization. Palladium-catalyzed C-H hydroxylation has been applied to complex drug molecules. nih.gov

Nitrogen Introduction (Amination): Direct C-N bond formation on pyridine rings can be achieved through various methods, including the Chichibabin reaction or modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. researchgate.net These reactions can install primary or secondary amines onto the aromatic core.

Novel Bond Formation Methodologies (e.g., C-C and C-X Bonds)

Modern synthetic chemistry offers a powerful toolkit for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, many of which are applicable to the this compound scaffold.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern synthesis, enabling the formation of C-N, C-O, and C-C bonds with high efficiency and functional group tolerance. acs.orgrsc.org

Buchwald-Hartwig Amination: This reaction couples an aryl halide or triflate with an amine. It could be used to further functionalize a halogenated version of the nicotinate ring. acs.orgbeilstein-journals.org High-throughput screening has been used to identify optimal catalyst systems for coupling piperidine-based nucleophiles with heteroaromatic halides. acs.org

Suzuki Coupling: This reaction forms a C-C bond between an organoboron compound (like a boronic acid) and an aryl or vinyl halide. This would be a primary method for attaching new aryl or alkyl groups to a halogenated nicotinate ring. acs.org

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative to palladium for certain transformations. They are particularly effective for C-N bond formation (Ullmann condensation) and have been used in microwave-assisted syntheses to couple aryl halides with amines. nih.govacs.org

Photoredox Catalysis: This emerging field uses light to drive chemical reactions. It has been combined with palladium catalysis in a formal asymmetric allylic substitution to functionalize piperidine scaffolds, demonstrating a novel way to create C-C bonds at the alpha-position to the ring nitrogen. acs.org

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophore Features Governed by the Nicotinate (B505614) and Aminopiperidine Scaffolds

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific receptor. For ligands targeting nAChRs, a well-established pharmacophore includes a cationic nitrogen and a hydrogen bond acceptor. nih.gov In Methyl 2-(3-aminopiperidin-1-yl)nicotinate, the protonatable nitrogen of the aminopiperidine ring serves as the cationic center, while the pyridine (B92270) nitrogen of the nicotinate ring can act as the hydrogen bond acceptor. nih.gov

The aminopiperidine scaffold is a recurring motif in various biologically active compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4). nih.govnih.govnih.gov In these inhibitors, the (R)-enantiomer of the 3-aminopiperidine moiety often demonstrates superior potency, highlighting the stereochemical sensitivity of its interactions. nih.govnih.gov This suggests that the orientation of the amino group is critical for optimal binding.

The nicotinate portion, a derivative of nicotinic acid, is a classic component of nAChR ligands. Its pyridine ring is a common structural feature in numerous natural and synthetic nicotinic agonists. researchgate.net The ester group at the 2-position of the pyridine ring can influence the electronic properties and steric bulk of the molecule, thereby modulating its binding affinity and functional activity.

Table 1: Key Pharmacophoric Features of this compound

FeatureMoietyPutative Role in Ligand-Target Interaction
Cationic CenterAminopiperidine NitrogenForms a key ionic interaction with an anionic residue in the receptor binding pocket.
Hydrogen Bond AcceptorPyridine Nitrogen (Nicotinate)Engages in a hydrogen bond with a donor group on the receptor.
Hydrogen Bond DonorAmino Group (Aminopiperidine)Potentially forms an additional hydrogen bond, enhancing binding affinity and specificity.
Aromatic RingPyridine Ring (Nicotinate)Participates in cation-π or other non-covalent interactions with aromatic amino acid residues in the binding site.
Ester GroupMethyl Ester (Nicotinate)Influences solubility, metabolic stability, and can have steric effects on binding.

Impact of Substituent Patterns on Ligand-Target Interactions

The nature and position of substituents on both the nicotinate and aminopiperidine rings can profoundly affect the ligand's interaction with its target. For instance, in related heterocyclic structures, the introduction of different substituents can alter potency, selectivity, and functional activity (agonist versus antagonist).

Systematic variations in analogs of other aminopiperidine-containing compounds have shown that modifications to the heterocyclic core can fine-tune biological activity. For example, in a series of DPP-4 inhibitors, the replacement of a uracil (B121893) ring with a quinazoline (B50416) moiety, while retaining the aminopiperidine, led to significant changes in potency and pharmacokinetic properties. nih.gov

Table 2: Hypothetical Impact of Substitutions on the this compound Scaffold

Position of SubstitutionType of SubstituentPotential Impact on Activity
Nicotinate Ring (e.g., positions 4, 5, 6)Electron-withdrawing group (e.g., -Cl, -CF₃)May alter the pKa of the pyridine nitrogen, affecting hydrogen bonding strength.
Electron-donating group (e.g., -OCH₃, -CH₃)Could enhance cation-π interactions.
Bulky groupMay introduce steric hindrance, potentially reducing binding affinity or altering selectivity.
Aminopiperidine Ring (e.g., on the amino group or other ring positions)Alkylation of the amino groupCould decrease hydrogen bonding potential but may increase lipophilicity.
Additional substituents on the piperidine (B6355638) ringCan introduce conformational constraints and affect the orientation of the amino group.
Methyl EsterVariation of the alkyl chain (e.g., ethyl, propyl)May influence metabolic stability and solubility without directly interacting with the binding site.

Conformational Analysis and Bioactive Conformations of Aminopiperidine Derivatives

The three-dimensional shape of a ligand, its conformation, is crucial for its biological activity. For flexible molecules like this compound, identifying the bioactive conformation—the shape it adopts when bound to its target—is a key aspect of SAR studies. The piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair form generally being the most stable. The orientation of the amino group (axial versus equatorial) will significantly impact its interaction with the receptor.

Computational modeling and experimental techniques like X-ray crystallography of related compounds have provided insights into the preferred conformations of aminopiperidine-containing ligands. For many DPP-4 inhibitors, the aminopiperidine ring adopts a chair conformation with the amino group in an equatorial position to minimize steric clashes. nih.gov The ability of a ligand to adopt a low-energy bioactive conformation is a critical determinant of its potency. nih.gov

Comparative SAR Analysis with Related Heterocyclic Analogs Incorporating Aminopiperidine Moieties

To better understand the SAR of this compound, it is instructive to compare it with other heterocyclic compounds that also feature an aminopiperidine group.

One such class of compounds is the xanthine-based DPP-4 inhibitors, such as linagliptin (B1675411) (BI 1356). nih.govnih.gov These molecules incorporate an (R)-3-aminopiperidine moiety attached to a xanthine (B1682287) core. SAR studies on these compounds revealed that the aminopiperidine group forms a key salt bridge with a glutamic acid residue in the active site of DPP-4. nih.gov While the heterocyclic core (xanthine versus nicotinate) is different, the critical role of the aminopiperidine is likely conserved if the target shares similar binding site features.

Another relevant comparison can be made with dipeptidyl peptidase IV inhibitors that combine pharmacophore elements from alogliptin (B1666894) and linagliptin. nih.gov These hybrid molecules also feature an aminopiperidine group, and their activity is highly dependent on the stereochemistry and the nature of the heterocyclic system to which it is attached.

Table 3: Comparative SAR of Heterocyclic Analogs with Aminopiperidine

Compound ClassHeterocyclic CoreKey SAR Findings Related to AminopiperidineReference
Xanthine-based DPP-4 InhibitorsXanthineThe (R)-3-aminopiperidine is crucial for potency, forming a key interaction with the active site. The butynyl group on the xanthine fills a hydrophobic pocket. nih.govnih.gov
Hybrid DPP-IV InhibitorsPurine-dioneThe (R)-enantiomer of the aminopiperidine-containing compound showed significantly higher potency, indicating stereospecific binding. nih.gov
Hypothetical Nicotinate-based nAChR LigandsNicotinateThe aminopiperidine likely provides the cationic center for interaction with the nAChR binding site, while the nicotinate provides the hydrogen bond acceptor.Inferred from nih.gov

Mechanistic Insights Derived from SAR Data

The collective SAR data provides valuable clues about the potential mechanism of action of this compound. The presence of the classic nicotinic pharmacophore suggests that it likely acts as a ligand for nAChRs. nih.gov The specific substituent pattern and conformational flexibility will determine its subtype selectivity (e.g., for α4β2 versus α7 nAChRs) and its functional effect (agonist, partial agonist, or antagonist).

For instance, if the compound shows a preference for the (R)-enantiomer, it would imply a highly specific, three-point interaction with the receptor, similar to what is observed with other chiral aminopiperidine-containing ligands. nih.govnih.gov Furthermore, the electronic nature of the nicotinate ring, modulated by any additional substituents, could influence the strength of the cation-π interaction, a key feature in the binding of ligands to nAChRs.

By systematically modifying the structure of this compound and observing the resulting changes in biological activity, a detailed picture of its molecular interactions can be constructed. This knowledge is instrumental in optimizing its properties for potential therapeutic applications.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Receptor Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mechanisms of derivatives of methyl 2-(3-aminopiperidin-1-yl)nicotinate.

In the context of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the management of type 2 diabetes, the 3-aminopiperidine moiety is a critical pharmacophore. Molecular docking studies on compounds incorporating this scaffold have elucidated their binding affinity within the DPP-IV active site. nih.gov For instance, research on complex derivatives has shown that the aminopiperidine group forms key interactions with specific residues in the enzyme's active site. nih.gov

These simulations reveal crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. For example, in studies of related inhibitors, docking analyses have identified specific hydrogen bond interactions between the ligand and amino acid residues like Gly1032 and Ser1068 in the target protein. nih.gov The insights gained from these docking studies are invaluable for the structure-based design of new and more effective inhibitors. scienceopen.com

Table 1: Representative Molecular Docking Interactions for Aminopiperidine-based Inhibitors

Target ProteinKey Interacting ResiduesType of InteractionReference
Dipeptidyl Peptidase-IV (DPP-IV)Glu205, Glu206, Tyr662Hydrogen Bonds, Electrostatic nih.gov
Mitogen-activated protein kinase (MEK1)Lys97, Ser212, Val127Hydrogen Bonds, Hydrophobic nih.gov
Acetylcholinesterase (AChE)Tyr334, Trp84, Phe330π-π Stacking, Hydrogen Bonds nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound itself are not extensively documented in public literature, the principles of QSAR are widely applied to the classes of compounds derived from it.

The development of QSAR models for related inhibitor classes, such as those targeting DPP-IV or other enzymes, involves the calculation of various molecular descriptors. These descriptors quantify physicochemical properties like hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). By establishing a mathematical relationship between these descriptors and the observed biological activity (e.g., IC50 values), QSAR models can predict the activity of novel, unsynthesized compounds.

This predictive capability allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and further testing, thereby streamlining the drug discovery pipeline.

In Silico Prediction of Physicochemical and ADMET Properties for Rational Design

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug development. In silico tools play a significant role in predicting these properties early in the discovery process, helping to identify candidates with favorable pharmacokinetic and safety profiles. nih.govresearchgate.net

For compounds containing the this compound scaffold, computational models can predict a range of properties. These predictions are based on the molecule's structure and are calculated using various algorithms and databases of experimental data. uni.lu

Table 2: Predicted Physicochemical and ADMET Properties for a Representative Aminopiperidine-based Compound

PropertyPredicted ValueImplicationReference
Molecular Weight472.5 g/mol Adherence to Lipinski's Rule of Five nih.gov
XLogP31.9Optimal hydrophobicity for cell permeability nih.gov
Hydrogen Bond Donors1Good potential for oral bioavailability nih.gov
Hydrogen Bond Acceptors8Good potential for oral bioavailability nih.gov
Polar Surface Area113 ŲInfluences drug transport and absorption nih.gov
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut nih.govresearchgate.net
Blood-Brain Barrier PermeabilityLowReduced potential for central nervous system side effects nih.gov
Ames TestNon-mutagenLow likelihood of being carcinogenic nih.gov

Note: The values in this table are for a related, more complex molecule, Linagliptin (B1675411), which contains the 3-aminopiperidine moiety, and are used here for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for studying the flexibility and dynamic behavior of molecules over time. utupub.fi These methods provide a deeper understanding of how a ligand like those derived from this compound adapts its shape upon binding to a receptor and how the complex behaves in a physiological environment. nih.govnih.gov

MD simulations can reveal the stability of ligand-receptor complexes by monitoring parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the course of the simulation. utupub.fi These simulations can also identify stable and transient interactions, such as hydrogen bonds, that are critical for binding affinity and selectivity. mdpi.com

For example, MD simulations of related DPP-IV inhibitors have been used to confirm the stability of the binding pose predicted by molecular docking and to analyze the dynamic network of interactions within the active site. nih.gov This information is crucial for the rational design of next-generation inhibitors with improved potency and pharmacokinetic profiles.

Applications in Medicinal Chemistry Research and Scaffold Design

Role as a Privileged Scaffold in Contemporary Drug Discovery Programs

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The structure of methyl 2-(3-aminopiperidin-1-yl)nicotinate is built from components that are themselves considered privileged fragments in medicinal chemistry.

The piperidine (B6355638) ring is one of the most frequently utilized saturated heterocyclic scaffolds in drug discovery. researchgate.netresearchgate.net Specifically, substituted piperidines like the 3-aminopiperidine moiety are considered crucial structural units and semi-rigid bifunctional linkers in many valuable pharmaceutical compounds. rsc.org The benzoylpiperidine fragment, a close analogue, has been explicitly described as a privileged structure due to its prevalence in a wide array of bioactive small molecules, including anticancer, antipsychotic, and neuroprotective agents. nih.gov This highlights the versatility of the piperidine core in presenting substituents in a well-defined three-dimensional space to interact with diverse protein targets.

Similarly, the nicotinic acid (niacin) framework and its derivatives are of significant pharmaceutical importance. chemistryjournal.netnih.gov Nicotinic acid itself is a vitamin (B3) that plays a role in numerous biological processes, and its derivatives have been developed for treating a range of conditions, including cardiovascular and inflammatory diseases. chemistryjournal.netnih.govgoogle.com

The combination of these two powerful fragments—the versatile aminopiperidine and the biologically relevant nicotinate (B505614)—results in a scaffold that is predisposed to interacting with multiple target classes, making it a valuable starting point for drug discovery programs targeting enzymes and receptors.

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing the Nicotinate and Piperidine Frameworks

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for optimizing lead compounds or discovering novel chemotypes with improved properties. nih.govspirochem.com These techniques involve modifying the core structure of a molecule while preserving the essential pharmacophoric features required for biological activity. nih.govnih.gov The this compound framework offers fertile ground for both approaches.

Bioisosteric Replacement:

Bioisosterism involves the substitution of an atom or group with another that has similar physical or chemical properties, leading to comparable biological effects. researchgate.net This strategy is often used to address issues with metabolic stability, toxicity, or pharmacokinetics. spirochem.comrsc.org

Piperidine Framework: The piperidine ring is frequently a target for bioisosteric replacement. For instance, spirocyclic systems such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been successfully used as piperidine mimics. researchgate.netenamine.netchemrxiv.org These replacements can alter lipophilicity and improve metabolic stability while maintaining the crucial spatial orientation of substituents. researchgate.net

Nicotinate Framework: The methyl ester of the nicotinate portion is a potential site of metabolic liability, specifically hydrolysis. nih.gov A successful bioisosteric replacement strategy was reported where an ethyl nicotinate was replaced by a 5-alkyl-1,3-oxazole. nih.gov This change retained the necessary hydrogen bond accepting character and potency at the target (the P2Y12 receptor) while replacing the metabolically vulnerable ester linkage. nih.gov

Original FragmentPotential BioisostereRationale for ReplacementReference
Piperidine1-Azaspiro[3.3]heptaneMimics piperidine geometry; can improve metabolic stability and solubility. researchgate.netenamine.net
Methyl Nicotinate (Ester)5-Alkyl-1,3-oxazoleReplaces metabolically labile ester group while retaining key electronic features and potency. nih.gov

Scaffold Hopping:

Scaffold hopping involves a more significant change, replacing the central core of a molecule with a structurally different scaffold to find new lead compounds, often with improved properties or novel intellectual property. nih.gov Starting from the aminopiperidinyl-nicotinate framework, a medicinal chemist could envision several "hops":

Hopping the Nicotinate Core: The substituted pyridine (B92270) ring could be replaced by other aromatic or heteroaromatic systems (e.g., pyrimidine, purine, or even non-aromatic bicyclic systems) that can still position the aminopiperidine moiety and other key functional groups in a similar spatial orientation. rsc.org

Hopping the Piperidine Core: The aminopiperidine ring could be replaced with a different cyclic or acyclic linker that maintains the geometric relationship between the amine and the aromatic ring.

These strategies allow for the exploration of new chemical space while leveraging the knowledge gained from the initial aminopiperidinyl-nicotinate lead structure. rsc.org

Design and Synthesis of Novel Enzyme Inhibitors and Receptor Modulators

The structural features of this compound make it an excellent template for the design of molecules targeting a range of enzymes and receptors. The 3-aminopiperidine provides a basic nitrogen center and a chiral handle, while the nicotinate offers an aromatic system with a hydrogen bond acceptor, both of which are common features in pharmacologically active agents.

Dipeptidyl peptidase 4 (DPP-4) inhibitors, known as "gliptins," are a class of oral medications for the treatment of type 2 diabetes. google.comnih.gov They function by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion in a glucose-dependent manner. chemistryjournal.net

A key structural feature of several potent DPP-4 inhibitors is the presence of a primary amine on a cyclic scaffold, which forms a critical salt bridge in the S2 pocket of the enzyme. The (R)-3-aminopiperidine moiety is a core structural component of the highly potent DPP-4 inhibitor linagliptin (B1675411). rsc.orgnih.gov Furthermore, (R)-3-(Boc-amino)piperidine is a well-established chemical intermediate used in the synthesis of DPP-4 inhibitors like alogliptin (B1666894). chemicalbook.comgoogle.com The design of inhibitors based on the this compound scaffold is therefore a rational approach, leveraging the proven interaction of the 3-aminopiperidine fragment with the DPP-4 active site.

DPP-4 InhibitorKey Structural MoietyReference
Linagliptin(R)-3-Aminopiperidine rsc.orgnih.gov
Alogliptin(R)-3-Aminopiperidine chemicalbook.com

Src homology-2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the MAPK pathway. researchgate.netenamine.net Hyperactivation of SHP2 is linked to developmental disorders and various cancers, making it an important therapeutic target. enamine.net The development of allosteric inhibitors that bind to a tunnel-like pocket and stabilize an inactive conformation of SHP2 has been a major focus. researchgate.netenamine.net

While not directly derived from this compound, reported potent SHP2 allosteric inhibitors feature an amino group on a cyclic framework (e.g., an amino-oxa-azaspiro-decane moiety) that forms critical polar contacts within the allosteric binding site. researchgate.netenamine.net This design principle—using a substituted cyclic amine to anchor a molecule in an allosteric pocket—is shared with the aminopiperidine portion of the title compound, suggesting its potential as a scaffold for novel SHP2 inhibitors.

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is crucial for signaling pathways of pro-inflammatory cytokines like IL-12 and IL-23. researchgate.netacs.org This makes TYK2 a key target for autoimmune diseases. A novel approach to inhibiting TYK2 involves targeting the regulatory pseudokinase (JH2) domain allosterically, which offers greater selectivity over other highly homologous JAK family members. acs.org

Research in this area has shown that nicotinamide (B372718) derivatives can serve as potent and selective ligands for the TYK2 JH2 domain. researchgate.net The nicotinate moiety of this compound is a nicotinic acid derivative, making it a structurally relevant starting point for the design of such allosteric inhibitors. The optimization of nicotinamide-based hits has led to the development of potent and selective TYK2 inhibitors, underscoring the value of this heterocyclic framework in targeting the JH2 domain. researchgate.net

Sirtuins are a family of NAD+-dependent protein deacylases (Sirt1-7) that are key regulators of metabolism, cell survival, and aging. nih.govresearchgate.net Their connection to age-related diseases like type II diabetes and neurodegeneration has made them attractive therapeutic targets. researchgate.net

Sirtuins catalyze deacetylation by consuming one molecule of nicotinamide adenine (B156593) dinucleotide (NAD+), releasing nicotinamide in the process. researchgate.net Nicotinamide itself is an endogenous regulator of sirtuin activity. nih.gov This inherent relationship means that molecules built upon a nicotinamide or nicotinic acid scaffold are logical candidates for the design of sirtuin modulators. The nicotinate portion of this compound makes it a relevant scaffold for exploring potential activators or inhibitors of this important class of enzymes.

Exploration of Other Enzyme or Receptor Targets

Following a comprehensive review of publicly available scientific literature, there is no specific research data detailing the exploration of enzyme or receptor targets for the chemical compound this compound. While the 3-aminopiperidine moiety is a key structural feature in a number of well-characterized inhibitors of dipeptidyl peptidase-4 (DPP-4), such as linagliptin and alogliptin, this specific nicotinic acid derivative has not been the subject of published studies investigating its activity against these or other molecular targets. The scientific community has extensively investigated related compounds, leading to the development of treatments for type 2 diabetes, but research on this compound itself remains unelucidated in the context of enzyme or receptor interaction.

Multi-Target Directed Ligand Design Strategies

There is currently no information available in the scientific literature regarding the use of this compound in multi-target directed ligand (MTDL) design strategies. The MTDL approach, which aims to create single molecules that can interact with multiple biological targets, is a growing area of medicinal chemistry. However, the application of this design strategy to this compound has not been described in any published research. Therefore, there are no research findings to report on its potential as a scaffold or pharmacophore in the context of MTDL.

Contributions to Academic Drug Repurposing Initiatives

An extensive search of academic and research databases indicates that this compound has not been a subject of any academic drug repurposing initiatives. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, is a significant field of study. However, there are no published records, clinical trials, or academic projects that mention the investigation of this compound for any therapeutic application beyond any potential, un-disclosed initial research intent.

Future Research Directions and Emerging Perspectives

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic molecules such as those containing a piperidine (B6355638) ring is a central theme in modern organic chemistry. nih.gov Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the construction of Methyl 2-(3-aminopiperidin-1-yl)nicotinate and its analogs.

Key areas of development include:

Green Chemistry Approaches: Moving away from harsh reagents and high temperatures, future syntheses will likely employ greener methods. ajchem-a.com This includes the use of water as a solvent, non-toxic catalysts, and solvent-free reaction conditions to minimize environmental impact. ajchem-a.com

Catalytic Systems: The development of novel catalysts, such as those based on transition metals like iridium, rhodium, or gold, can enable highly selective and efficient cyclization and functionalization reactions to form the piperidine core. ajchem-a.comorganic-chemistry.org

One-Pot Reactions and Domino Sequences: To improve efficiency and reduce waste, chemists are increasingly designing multi-step reactions that can be performed in a single reaction vessel (one-pot synthesis) or as a cascade of transformations (domino or tandem reactions). researchgate.net This strategy streamlines the synthesis process, saving time, resources, and energy.

Table 1: Comparison of Synthetic Approaches for Piperidine Derivatives

FeatureTraditional SynthesisSustainable/Modern Synthesis
Solvents Often uses hazardous organic solvents.Prioritizes water or solvent-free conditions.
Catalysts May use stoichiometric, toxic reagents.Employs catalytic amounts of metals or organocatalysts. nih.gov
Efficiency Often involves multiple steps with purification at each stage.Focuses on one-pot or domino reactions to increase step economy. researchgate.net
Stereoselectivity May require chiral resolution of racemic mixtures.Aims for asymmetric synthesis to produce a single desired isomer. mdpi.com
Energy Can require high temperatures and long reaction times. nih.govUtilizes microwave irradiation or more efficient catalysts to lower energy input.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the discovery and optimization of new drugs. mdpi.comiipseries.org For a compound like this compound, these technologies offer powerful tools to explore its potential.

Predictive Modeling: AI algorithms can be trained on vast datasets of chemical structures and their biological activities to predict the properties of new molecules. iipseries.org This includes predicting efficacy, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and potential toxicity for derivatives of the lead compound. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties. iipseries.org By providing a target profile, these models can generate novel analogs of this compound that are optimized for binding to a specific biological target.

Synthetic Route Prediction: Retrosynthesis software uses AI to propose viable and efficient synthetic pathways for target molecules. acs.orgnih.gov This can help chemists prioritize which analogs to synthesize based on the feasibility and efficiency of their production. acs.org The design-make-test-analyze (DMTA) cycle in drug discovery is significantly expedited by these in silico tools. acs.org

Table 2: Application of AI/ML in the Drug Discovery Cycle

StageAI/ML ApplicationPotential Impact
Target Identification Analyzing biological and clinical data to identify novel disease targets. iipseries.orgUncovering new therapeutic opportunities.
Hit Identification Virtual screening of large compound libraries to find initial hits. iipseries.orgReducing time and cost of initial screening.
Lead Optimization Predicting properties and generating novel structures with improved efficacy and safety. mdpi.comAccelerating the development of preclinical candidates.
Synthesis Planning Generating optimal and efficient synthetic routes for target compounds. nih.govImproving the speed and success rate of chemical synthesis.

Exploration of Novel Biological Targets for Therapeutic Intervention

While the precise biological targets of this compound are yet to be determined, its structure suggests several avenues for exploration. The process of identifying new therapeutic targets is a critical step in modern drug discovery, moving beyond well-established protein families to address unmet medical needs. technologynetworks.com

Future research would involve:

Target-Based Screening: This approach involves testing the compound against a panel of known and emerging biological targets, such as kinases, G protein-coupled receptors (GPCRs), and enzymes implicated in various diseases. technologynetworks.com

Phenotypic Screening: In this method, the compound is tested in cell-based or organism-based models of a disease to observe its effect without a preconceived notion of the target. A positive result then triggers "target deconvolution" studies to identify the responsible protein or pathway.

Emerging Therapeutic Modalities: The exploration of novel therapeutic concepts could reveal unique applications. For instance, PROteolysis TArgeting Chimeras (PROTACs) are a new class of drugs that degrade target proteins rather than just inhibiting them, opening up possibilities for hitting previously "undruggable" targets. technologynetworks.com Other areas include targeting RNA molecules or modulating the gut microbiome. nih.govyale.edu

The identification of new biomarkers can also point toward novel therapeutic windows, allowing for earlier and more precise intervention in disease processes. ahajournals.org

Interdisciplinary Research Approaches for Comprehensive Understanding

The complexity of drug discovery necessitates a highly collaborative and interdisciplinary approach. iitbhu.ac.in The journey of a compound like this compound from a chemical curiosity to a potential therapeutic agent requires the integrated expertise of various scientific disciplines. acs.org

Chemistry-Biology Interface: Medicinal chemists who synthesize analogs work closely with biologists who test them. This iterative cycle of design, synthesis, and testing is fundamental to drug discovery. northeastern.edu

Integration of Computational Science: Data scientists and computational chemists are now integral to research teams, using AI and molecular modeling to guide the design and prioritization of compounds, thus making the experimental process more efficient. yale.edu

Translational Science: Bridging the gap between basic research and clinical application is crucial. iitbhu.ac.in This involves collaboration with pharmacologists, toxicologists, and clinicians to evaluate the potential of a new compound in the context of human disease and patient care.

An interdisciplinary team ensures that all critical aspects—from solid-state properties and biopharmaceutical performance to processability and manufacturability—are considered early in the development process. acs.org This holistic view is essential for successfully navigating the path to creating safe and effective new medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.